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molecular formula C20H12O6 B1673044 Helioxanthin CAS No. 18920-47-3

Helioxanthin

Cat. No. B1673044
M. Wt: 348.3 g/mol
InChI Key: JUBRYHUFFFYTGR-UHFFFAOYSA-N
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Patent
US07754718B2

Procedure details

10-Benzo[1,3]dioxol-5-yl-furo[3′,4′:6,7]naphtho[1,2-d][1,3]dioxole-7,9-dione (1) was synthesized using procedure described in the literature (Charlton, J. L.; Oleschuk, C. J.; Chee, G. L. Hindered rotation in arylnaphthalene lignans. J. Org. Chem. 1996, 61, 3452-3457). The compound 1 (1.90 g, 5.25 mmol) in dry THF (100 mL) at 0° C. was added dropwise to a mixture of sodium borohydride (218 mg, 5.8 mmol) in dry THF (100 mL). The mixture was stirred at room temperature for 1 h and then acidified to pH 1-2 with 10% aqueous HCl solution. After stirring for 1 h, the mixture was extracted with ether (3×100 mL), concentrated in vacuo, and chromatographed using CHCl3 to give a lactone 2 (1.44 g, 79%) as a pale yellow powder. mp 242-244° C.; 1H NMR (DMSO-d6) δ 8.56 (s, 1H, H4), 7.93 (d, 1H, H5, J=8.4 Hz), 7.50 (d, 1H, H6, J=8.4 Hz), 7.01 (d, 1H, H2′, J=1.5 Hz), 6.95 (d, 1H, H5′, J=8.1 Hz), 6.87 (dd, 1H, H6′, J=1.5, 8.1 Hz), 6.08 (AB, 2H, 3′,4′-OCH2O—, Δδ=15.6 Hz, J=0.9 Hz), 5.99 (AB, 2H, 7,8-OCH2O—, Δδ=6.0 Hz, J=0.9 Hz), 5.28 (s, 2H, lactone-CH2—); MS (FAB, positive) m/z 349 [M+H]+.
Name
compound 1
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
arylnaphthalene lignans
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[C:25](=[O:26])[O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.[BH4-].[Na+].Cl>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[C:25](=[O:26])[O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[CH2:25][O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
compound 1
Quantity
1.9 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1=O)=O
Name
Quantity
218 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
arylnaphthalene lignans
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1=O)=O
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 157.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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